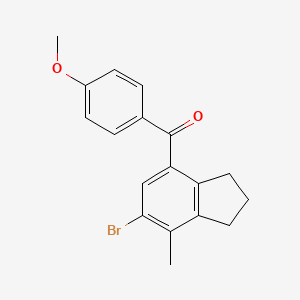

(6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone

Descripción

(6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone is a brominated aromatic ketone characterized by a bicyclic indanyl core substituted with a methyl group at the 7-position and a bromine atom at the 6-position. The 4-methoxyphenyl group is linked via a ketone bridge, contributing to its electronic and steric properties.

Propiedades

Fórmula molecular |

C18H17BrO2 |

|---|---|

Peso molecular |

345.2 g/mol |

Nombre IUPAC |

(6-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)-(4-methoxyphenyl)methanone |

InChI |

InChI=1S/C18H17BrO2/c1-11-14-4-3-5-15(14)16(10-17(11)19)18(20)12-6-8-13(21-2)9-7-12/h6-10H,3-5H2,1-2H3 |

Clave InChI |

ZIKXUSXAEGTNRN-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C2=C1CCC2)C(=O)C3=CC=C(C=C3)OC)Br |

Origen del producto |

United States |

Métodos De Preparación

Nickel-Catalyzed Asymmetric Reductive Cross-Coupling

A prominent approach to synthesizing related diaryl ketones involves nickel-catalyzed asymmetric reductive cross-coupling between vinyl and benzyl electrophiles. This method is valuable for constructing ketones with high selectivity and yield.

- Catalyst system: NiCl₂(dme) with chiral ligands (e.g., L104) and manganese as a reductant.

- Solvents: Polar aprotic solvents such as N,N-dimethylacetamide (DMA), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP) are preferred.

- Reaction conditions: Typically conducted at room temperature or 0 °C under nitrogen atmosphere, with reaction times around 6 to 36 hours.

- Additives: Sodium iodide (NaI) can improve yields by facilitating halide exchange.

- Yields and selectivity: Product yields range from moderate to high (up to 69%), with enantiomeric excess (ee) values often exceeding 85%.

This method allows coupling of styrenyl bromides with benzyl electrophiles, which is relevant for constructing the methanone linkage of the target compound. The presence of a 4-methoxyphenyl substituent is compatible with this catalytic system, as electron-donating groups are well tolerated.

Cross-Electrophile Coupling (XEC) Techniques

Cross-electrophile coupling is a powerful method for forming C–C bonds directly between two electrophiles without preformed organometallic reagents.

- Mechanism: Often proceeds via sequential oxidative addition to nickel catalysts, followed by reductive elimination.

- Substrate scope: Includes aryl bromides and activated acids or halides, allowing for diaryl ketone formation.

- Conditions: Use of additives such as MgCl₂ to solubilize nickel intermediates and activate zinc surfaces; bases like DMAP or pyridine to control isomerization.

- Temperature: Mild heating (~60 °C) may be required for ortho-substituted substrates.

- Advantages: High functional group tolerance, including halides, aldehydes, and sulfones.

This approach is suitable for synthesizing complex ketones like (6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone by coupling appropriately functionalized aryl bromides with indanyl derivatives.

Use of Active Esters and Amide Coupling Agents

Another synthetic route involves preparing active esters or acid halides from carboxylic acid intermediates, followed by coupling with amines or other nucleophiles to form the ketone linkage.

- Condensing agents: N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).

- Active esters: Pentafluorophenyl trifluoroacetate or 1-benzotriazolyloxytripyrrolidinophosphonium hexafluorophosphate.

- Reaction solvents: Inert solvents such as dichloromethane, toluene, or N,N-dimethylacetamide.

- Temperature: Ranges from –78 °C to 150 °C depending on the step.

- Isolation: Compounds may be isolated as salts using acidic compounds like hydrochloric acid.

This method is useful for preparing intermediates that can be further elaborated into the target methanone compound, especially when combined with halogenated indanyl precursors.

Halogenated Indanyl Intermediate Preparation

The 6-bromo-7-methyl substitution pattern on the indanyl ring can be introduced via selective bromination and methylation strategies:

- Bromination: Using brominating agents under controlled conditions to selectively brominate the indanyl ring at the 6-position.

- Methylation: Introduction of the methyl group at the 7-position via alkylation or directed ortho-metalation followed by methyl electrophile quenching.

- Purification: Extraction with solvents such as diethyl ether, toluene, or ethyl acetate; isolation as salts if needed.

Reaction parameters such as solvent choice (e.g., N,N-dimethylacetamide preferred), temperature (140–160 °C for some steps), and reaction time (13–20 hours) are critical for optimizing yields and purity.

Data Tables Summarizing Key Reaction Conditions and Outcomes

| Method | Catalyst/Agent | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Ni-catalyzed reductive coupling | NiCl₂(dme), L104, Mn | DMA, DMF, NMP | 0–23 | 6–36 | 48–69 | High enantioselectivity, NaI additive |

| Cross-electrophile coupling | Ni catalyst, MgCl₂, DMAP | Polar aprotic solvents | 25–60 | 12–24 | 50–80 | Functional group tolerance, mild heating |

| Active ester coupling | DCC, EDC·HCl | DCM, toluene, DMAc | –78 to 150 | 5–20 | 60–90 | Salt isolation possible |

| Indanyl halogenation/methylation | Br₂, methylating agents | Various (toluene preferred) | 40–160 | 8–48 | 50–85 | Selective substitution, extraction steps |

Research Discoveries and Practical Considerations

- Catalyst loading and concentration: Increasing reaction concentration improves yields but may affect selectivity; catalyst loading below 10% reduces selectivity.

- Additives: Certain acids like 2,6-dimethylbenzoic acid can reduce yield by favoring homodimer formation.

- Solvent effects: Polar aprotic solvents such as DMA and DMF are optimal for nickel-catalyzed reactions; aromatic solvents like toluene preferred for halogenation steps.

- Temperature control: Lower temperatures favor selectivity in cross-coupling; elevated temperatures needed for certain cyclizations or substitutions.

- Functional group compatibility: Both protected and free phenols, methoxy groups, and halides are generally tolerated under optimized conditions.

Análisis De Reacciones Químicas

Types of Reactions

(6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as ethers or amines.

Aplicaciones Científicas De Investigación

(6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme activity or protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals, materials science, and nanotechnology.

Mecanismo De Acción

The mechanism of action of (6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The bromine and methoxyphenyl groups can participate in various binding interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparación Con Compuestos Similares

Indanyl vs. Benzodioxepin/Benzodioxin Cores

- (8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-bromophenyl)methanone (C₁₆H₁₂Br₂O₃): Features a seven-membered benzodioxepin ring with bromine at the 8-position and a 4-bromophenyl group. Molecular weight (412.07) is higher due to the second bromine atom.

- (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone (C₁₅H₁₀BrClO₃): Contains a six-membered benzodioxin ring with bromine and a 4-chlorophenyl group. The smaller ring size and chlorine substituent may reduce steric hindrance compared to the indanyl analog .

Indanyl vs. Benzofuran/Indole Cores

- (3-Amino-4-bromo-7-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone (C₁₆H₁₁BrClNO₃): Substituted benzofuran core with amino, bromo, and methoxy groups. The amino group introduces hydrogen-bonding capability, improving aqueous solubility relative to the methyl-substituted indanyl compound .

- (4-Bromophenyl)(3-chloro-1H-indol-7-yl)methanone (C₁₅H₁₀BrClNO): Indole-based structure with bromine and chlorine substituents. The indole nitrogen enables π-π stacking interactions, influencing crystal packing and electronic properties .

Substituent Effects on Physicochemical Properties

| Compound | Core Structure | Substituents | Molecular Weight | Key Properties |

|---|---|---|---|---|

| Target Compound | Indanyl | 6-Br, 7-Me, 4-OMePh | ~345.22* | Moderate lipophilicity, rigid bicyclic core |

| (8-Bromo-benzodioxepin-7-yl)(4-BrPh) | Benzodioxepin | 8-Br, 4-BrPh | 412.07 | High polarity, dual bromine substitution |

| (3-Amino-benzofuran-2-yl)(4-ClPh) | Benzofuran | 3-NH₂, 4-Br, 7-OMe, 4-ClPh | 380.62 | Enhanced solubility, H-bond donor |

| (7-Bromo-benzodioxin-6-yl)(4-ClPh) | Benzodioxin | 7-Br, 4-ClPh | 357.60 | Smaller ring, chlorine substituent |

*Estimated based on structural analogy.

Actividad Biológica

(6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that contributes to its biological activity. The presence of bromine and methoxy groups enhances its interaction with biological targets.

Pharmacological Activities

Research indicates that (6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, a study highlighted its effectiveness against colon cancer cells, demonstrating a significant reduction in cell viability at certain concentrations.

- Antimicrobial Properties : The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported to be as low as 16 μg/mL, indicating potent antibacterial activity.

- Anti-inflammatory Effects : In vitro assays have demonstrated that (6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone can reduce pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cancer progression, such as PRMT5. This inhibition can lead to reduced tumor growth and metastasis.

- Cell Cycle Arrest : Studies have shown that it induces cell cycle arrest in cancer cells, leading to apoptosis. This was evidenced by increased levels of apoptotic markers in treated cells.

- Molecular Docking Studies : Computational studies indicate favorable binding interactions with key proteins involved in cancer pathways, further supporting its potential as an anticancer agent.

Case Studies

Several studies have investigated the efficacy of (6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone:

- Study on Colon Cancer : A recent study published in the Journal of Medicinal Chemistry evaluated the compound's effects on colon cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 μM depending on the cell line used .

- Antibacterial Activity Assessment : Another research effort assessed the antibacterial properties against various pathogens. The compound demonstrated notable activity against Escherichia coli and Pseudomonas aeruginosa, with MIC values comparable to standard antibiotics .

Data Summary Table

Q & A

Q. What are the common synthetic routes for preparing (6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation , a method adapted from analogous methanone derivatives. Key steps include:

- Reacting a brominated indanoyl chloride with 4-methoxybenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.

- Purification via column chromatography using hexane/ethyl acetate (8:2) to isolate the product .

- Bromination of intermediates may require controlled conditions (0°C, Br₂ in CHCl₃) to avoid over-substitution, as demonstrated in similar dibromo-methanone syntheses .

Q. Table 1: Comparison of Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, 0°C, 12 h | 65–70 | |

| Bromination | Br₂ in CHCl₃, 0°C, 12 h | 45–50 |

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer: A combination of NMR, IR, and UV-Vis spectroscopy is critical:

- ¹H NMR : Look for aromatic proton splitting patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, indanyl methyl at δ 2.3–2.5 ppm). Coupling constants (J) help confirm substituent positions .

- IR : Carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and Br–C vibrations at 550–650 cm⁻¹ .

- UV-Vis : π→π* transitions in the 250–300 nm range for the methoxyphenyl group .

Advanced Research Questions

Q. How can bromination be optimized to preserve sensitive functional groups?

Methodological Answer: Electrophilic bromination requires careful control:

Q. How to resolve contradictions in crystallographic data for structural confirmation?

Methodological Answer:

- Perform single-crystal XRD to determine dihedral angles between aromatic rings. For example, angles of 55–60° between indanyl and methoxyphenyl moieties indicate steric hindrance .

- Cross-validate with DFT calculations to model electronic effects (e.g., halogen bonding between Br and carbonyl O, distances <3.2 Å) .

- Address hydrogen bonding discrepancies (e.g., O–H⋯O=C interactions) by refining occupancy factors in XRD data .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value (Molecule A) | Value (Molecule B) | Reference |

|---|---|---|---|

| Dihedral Angle (°) | 55.64 | 60.50 | |

| Halogen Bond (Br⋯O) | 2.985 Å | 3.217 Å |

Q. What computational strategies predict the compound’s bioactivity?

Methodological Answer:

- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., cytochrome P450 enzymes). The methoxy group’s electron-donating effects enhance binding affinity .

- QSAR models can correlate substituent effects (e.g., bromine’s electronegativity) with antimicrobial activity, validated via in vitro assays .

Q. How to analyze regioselectivity challenges in derivative synthesis?

Methodological Answer:

- Employ Hammett plots to quantify electronic effects of substituents on reaction rates.

- For example, σ⁺ values predict bromine’s meta-directing influence during electrophilic substitution .

- Optimize directing groups (e.g., methyl on indanyl) using steric maps from molecular mechanics simulations .

Notes on Data Reliability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.